5-Methoxyflavone 5-Methoxyflavone 5-Methoxyflavone is an ether and a member of flavonoids.
Brand Name: Vulcanchem
CAS No.: 42079-78-7
VCID: VC21340283
InChI: InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
SMILES: COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

5-Methoxyflavone

CAS No.: 42079-78-7

Cat. No.: VC21340283

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxyflavone - 42079-78-7

CAS No. 42079-78-7
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 5-methoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
Standard InChI Key XRQSPUXANRGDAV-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3

Chemical Properties and Structure

5-Methoxyflavone (C₁₆H₁₂O₃) has a molecular weight of 252.26 g/mol and is characterized by its basic flavone structure with a methoxy group at the 5-position . The compound is identified by CAS number 42079-78-7 and exhibits specific physicochemical properties that contribute to its biological activities and pharmacokinetic profile .

Physical and Chemical Characteristics

5-Methoxyflavone demonstrates good solubility in organic solvents, with particularly high solubility in DMSO at approximately 50 mg/mL (198.2 mM) . This solubility profile is advantageous for laboratory investigations and pharmaceutical formulations. The compound is typically available in powder form and can be stored at room temperature without significant degradation, though proper storage conditions should be maintained for optimal stability .

Table 1: Physicochemical Properties of 5-Methoxyflavone

PropertyValue
Molecular FormulaC₁₆H₁₂O₃
Molecular Weight252.26 g/mol
CAS Number42079-78-7
Solubility in DMSO50 mg/mL (198.2 mM)
Physical StatePowder
Storage ConditionsRoom temperature

Structural Features

The basic structure of 5-methoxyflavone consists of a 2-phenylchromen-4-one backbone with a methoxy group at the 5-position. This specific arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors. The methoxy substitution distinguishes it from other flavonoids and contributes to its unique biological profile and improved bioavailability compared to hydroxylated flavones.

Biological Activities

5-Methoxyflavone demonstrates a diverse range of biological activities across multiple physiological systems, making it a compound of significant pharmacological interest.

Neuroprotective Effects

One of the most notable properties of 5-methoxyflavone is its neuroprotective capacity. Research has established that 5-methoxyflavone acts as a DNA polymerase-beta inhibitor, which has significant implications for neurodegenerative conditions . In Alzheimer's disease and Parkinson's disease, neurons often exhibit cell-cycle reactivation as a core feature of neurodegeneration. Various stressors, including β-amyloid in Alzheimer's disease, can force neurons to leave quiescence and initiate ectopic DNA replication, leading to neuronal death rather than division . DNA polymerase-β, as the primary polymerase involved in neuronal DNA replication, contributes to this neuronal death pathway.

Studies with cultured primary neurons demonstrated that 5-methoxyflavone reduced the number of S-phase neurons and the ensuing apoptotic death triggered by β-amyloid . This makes 5-methoxyflavone unique among flavonoids, as it appears to halt neurodegeneration through a definite molecular mechanism rather than through general antioxidant and anti-inflammatory properties common to other flavonoids .

Anti-inflammatory Properties

5-Methoxyflavone has demonstrated significant anti-inflammatory effects, particularly in models of acute lung injury. In LPS-induced lung injury, 5-methoxyflavone treatment inhibited the expression of NOX4 and TLR4 as well as the activation of downstream signaling pathways including NF-κB and P38 MAPK . This inhibition was accompanied by markedly decreased reactive oxygen species (ROS) levels and reduced production of pro-inflammatory cytokines including IL-6, TNF-α, MCP-1, and IL-8 in bronchial epithelial cells .

In a mouse model of LPS-induced acute lung injury, administration of 5-methoxyflavone ameliorated lung pathological changes, decreased the lung/body weight ratio, and reduced epithelial cell apoptosis . Moreover, the compound effectively suppressed hyperactive signaling pathways and excessive production of pro-inflammatory mediators. Additionally, 5-methoxyflavone improved the survival of LPS-challenged mice, further supporting its potential therapeutic application in inflammatory conditions .

Sedative-Hypnotic Effects

5-Methoxyflavone exhibits central nervous system (CNS) depressant effects mediated through various receptors. In mouse models, the compound demonstrated dose-dependent (50, 100, and 150 mg/kg, i.p.) reduction in spontaneous locomotor activity . Pretreatment with 5-methoxyflavone decreased the latency to sleep induction after pentobarbitone or ether administration and significantly increased sleep duration .

The compound also demonstrated myorelaxant effects in several tests, including the inclined plane, horizontal wire test, and rota rod test . These effects appear to involve multiple receptor systems, as pretreatment with picrotoxin, bicuculline, glycine, caffeine, or NMDA either decreased or completely abolished the hypnotic effect of 5-methoxyflavone, suggesting involvement of GABA A, adenosine, glycine, and NMDA receptors .

In silico studies complemented these findings by demonstrating that 5-methoxyflavone exhibits good binding affinity towards these receptors through hydrogen bond interactions .

Table 2: Biological Activities of 5-Methoxyflavone Across Different Models

Biological ActivityExperimental ModelKey FindingsReference
NeuroprotectionCultured primary neurons treated with β-amyloidReduced S-phase neurons and apoptotic death
Anti-inflammatoryLPS-induced lung injury in miceReduced lung pathology, decreased inflammatory markers
Anti-inflammatoryBEAS-2B bronchial epithelial cellsInhibited NOX4/TLR4/NF-κB/P38 MAPK signaling
Sedative-HypnoticMice (open field test)Dose-dependent reduction in locomotor activity
MyorelaxantMice (inclined plane, horizontal wire, rota rod)Significant dose-dependent myorelaxant effect

Mechanisms of Action

The diverse biological activities of 5-methoxyflavone are underpinned by multiple mechanisms of action, allowing the compound to interact with various cellular pathways.

DNA Polymerase-Beta Inhibition

5-Methoxyflavone was identified as a novel DNA polymerase-beta inhibitor through in silico screening and subsequent pharmacological validation . This inhibitory activity is particularly significant in the context of neurodegenerative diseases, where aberrant DNA replication contributes to neuronal death. By inhibiting DNA polymerase-beta, 5-methoxyflavone can potentially prevent the ectopic cell cycle reentry that leads to neuronal apoptosis in conditions like Alzheimer's disease .

Nrf2 Activation and Oxidative Stress Reduction

A key mechanism underlying the anti-inflammatory effects of 5-methoxyflavone involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates cellular antioxidant responses. Research has shown that 5-methoxyflavone activates Nrf2, which subsequently inhibits NOX4/TLR4/NF-κB/P38 MAPK signaling . This inhibition results in reduced production of reactive oxygen species and pro-inflammatory cytokines.

Blockade of Nrf2 was shown to prevent the inhibitory effects of 5-methoxyflavone on inflammatory signaling, abrogating its anti-inflammatory effects . This indicates that Nrf2 activation is a critical mechanism through which 5-methoxyflavone exerts its anti-inflammatory actions.

Modulation of Macrophage Polarization

5-Methoxyflavone has been found to affect macrophage polarization through its Nrf2-activating properties. In RAW264.7 cells, 5-methoxyflavone inhibited LPS/IFN-γ-mediated STAT1 signaling, resulting in suppression of LPS/IFN-γ-induced M1 macrophage polarization and the repolarization of M2 macrophages to M1 . In a mouse model of LPS-induced acute lung injury, 5-methoxyflavone reduced LPS-mediated M1 macrophage polarization associated with elevated P-STAT1 activation in lung tissues .

Central Nervous System Receptor Interactions

The sedative-hypnotic effects of 5-methoxyflavone appear to be mediated through interactions with multiple central nervous system receptors. Experimental evidence suggests involvement of GABA A, adenosine, glycine, and NMDA receptors in these effects . Molecular docking studies have indicated that 5-methoxyflavone exhibits good binding affinity towards these receptors through hydrogen bond interactions .

This multi-receptor interaction profile distinguishes 5-methoxyflavone from many pharmaceutical sedatives that typically act on a single receptor system, potentially offering a more balanced sedative effect with a different side effect profile.

Therapeutic AreaMechanismPotential ApplicationsDevelopment Status
Neurodegenerative DiseasesDNA polymerase-beta inhibitionAlzheimer's disease, Parkinson's diseasePreclinical
Inflammatory ConditionsNrf2 activation, inhibition of NOX4/TLR4/NF-κB/P38 MAPKAcute lung injury, inflammatory disordersPreclinical
CNS DisordersModulation of GABA A, adenosine, glycine, NMDA receptorsSleep disorders, anxietyPreclinical
OncologyModulation of apoptotic proteinsCancer treatmentEarly preclinical

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